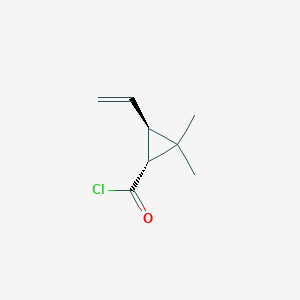
(1R,3R)-3-Ethenyl-2,2-dimethylcyclopropane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3R)-3-Ethenyl-2,2-dimethylcyclopropane-1-carbonyl chloride is a cyclopropane derivative with a unique structure characterized by a three-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-Ethenyl-2,2-dimethylcyclopropane-1-carbonyl chloride typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-dimethylcyclopropanecarboxylic acid with thionyl chloride, which converts the carboxylic acid group to a carbonyl chloride group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is crucial to ensure its suitability for further applications.
Análisis De Reacciones Químicas
Types of Reactions
(1R,3R)-3-Ethenyl-2,2-dimethylcyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles, such as halogens and hydrogen halides, resulting in the formation of halogenated derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Electrophiles: Halogens and hydrogen halides are typical electrophiles for addition reactions.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are often used to maintain the reactivity of the carbonyl chloride group.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Halogenated Derivatives: Formed by the addition of halogens or hydrogen halides to the ethenyl group.
Aplicaciones Científicas De Investigación
(1R,3R)-3-Ethenyl-2,2-dimethylcyclopropane-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Potential precursor for the development of new drugs due to its reactive functional groups.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of (1R,3R)-3-Ethenyl-2,2-dimethylcyclopropane-1-carbonyl chloride involves its reactive carbonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations, making it a valuable intermediate in organic synthesis. The ethenyl group also provides a site for further functionalization through addition reactions.
Comparación Con Compuestos Similares
Similar Compounds
(1R,3R)-3-Ethenyl-2,2-dimethylcyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
(1R,3R)-3-Ethenyl-2,2-dimethylcyclopropane-1-methyl ester: Similar structure but with a methyl ester group instead of a carbonyl chloride group.
Uniqueness
The presence of the carbonyl chloride group in (1R,3R)-3-Ethenyl-2,2-dimethylcyclopropane-1-carbonyl chloride makes it more reactive compared to its carboxylic acid and ester counterparts. This increased reactivity allows for a broader range of chemical transformations, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
84368-72-9 |
|---|---|
Fórmula molecular |
C8H11ClO |
Peso molecular |
158.62 g/mol |
Nombre IUPAC |
(1R,3R)-3-ethenyl-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-4-5-6(7(9)10)8(5,2)3/h4-6H,1H2,2-3H3/t5-,6+/m1/s1 |
Clave InChI |
WGVAPMJQFRHGPP-RITPCOANSA-N |
SMILES isomérico |
CC1([C@@H]([C@H]1C(=O)Cl)C=C)C |
SMILES canónico |
CC1(C(C1C(=O)Cl)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[4-(Dimethylamino)phenyl]methylidene}propanedial](/img/structure/B14417324.png)
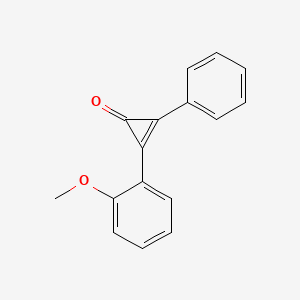
stannane](/img/structure/B14417343.png)
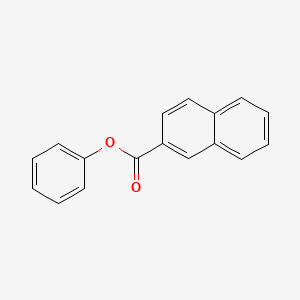

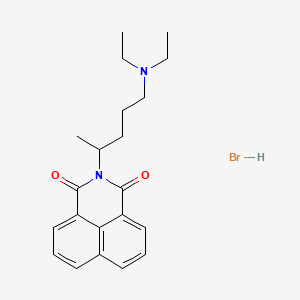
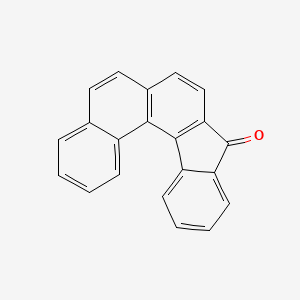


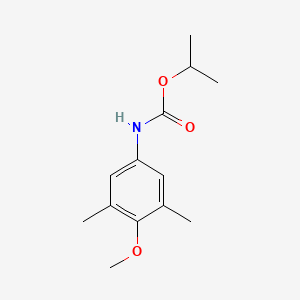
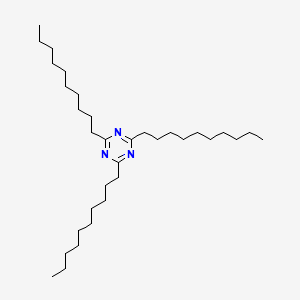
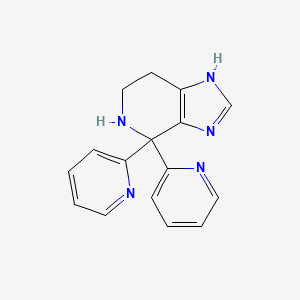
![2-{[4-(Diphenylamino)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14417395.png)

